molecular formula C10H8F2N4OS B11063454 1-(2,4-Difluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

1-(2,4-Difluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B11063454
M. Wt: 270.26 g/mol
InChI Key: VUAKNZUZHKWAIZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of fluorine atoms and a thiadiazole ring in its structure suggests potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative of 5-methyl-1,3,4-thiadiazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The fluorine atoms and thiadiazole ring may enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea: Lacks the methyl group on the thiadiazole ring.

    1-(2,4-Difluorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)urea: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

1-(2,4-Difluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of both fluorine atoms and a methyl-substituted thiadiazole ring, which may confer specific biological activities and stability compared to its analogs.

Properties

Molecular Formula

C10H8F2N4OS

Molecular Weight

270.26 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C10H8F2N4OS/c1-5-15-16-10(18-5)14-9(17)13-8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H2,13,14,16,17)

InChI Key

VUAKNZUZHKWAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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